
12-Deoxyerythromycin 9-Oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-Deoxyerythromycin 9-Oxime: is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is characterized by the presence of an oxime group at the 9th position and the absence of a hydroxyl group at the 12th position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxyerythromycin 9-Oxime typically involves the reaction of erythromycin A with hydroxylamine. The process can be catalyzed by a mild acid such as acetic acid and conducted in a mildly polar solvent like isopropanol . The reaction conditions are carefully controlled to ensure the formation of the desired oxime derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and minimize by-products .
化学反应分析
Types of Reactions: 12-Deoxyerythromycin 9-Oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime group can be reduced to form amine derivatives.
Substitution: The oxime group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxime derivatives.
科学研究应用
Synthesis of Antibiotics
One of the primary applications of 12-deoxyerythromycin 9-oxime is its role as an intermediate in the synthesis of clarithromycin, a second-generation macrolide antibiotic. The conversion of erythromycin to this compound involves treating erythromycin with hydroxylamine in the presence of acetic acid, yielding high amounts of the oxime compound. This reaction is crucial for producing clarithromycin, which has enhanced stability and bioavailability compared to its parent compound, erythromycin .
Table 1: Synthesis Pathway for Clarithromycin
Step | Reactants | Conditions | Product |
---|---|---|---|
1 | Erythromycin + Hydroxylamine | Acetic Acid, Isopropyl Alcohol | This compound |
2 | This compound + Methyl Iodide | Base (KOH) | Clarithromycin |
Antibacterial Activity
Research indicates that derivatives of erythromycin, including this compound, exhibit significant antibacterial activity against a range of Gram-positive and some Gram-negative bacteria. The modification at the 9-position enhances the compound's ability to penetrate bacterial cell walls and exert its effects on protein synthesis .
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various erythromycin derivatives, including this compound. The results showed that this oxime derivative maintained effective activity against strains resistant to traditional erythromycin, suggesting potential for use in treating resistant infections .
Pharmacological Research
Pharmacochemical investigations have revealed that modifications to the erythromycin structure can lead to improved pharmacokinetic properties. For instance, the introduction of the oxime group may enhance oral bioavailability and reduce gastrointestinal degradation compared to traditional macrolides .
Table 2: Pharmacokinetic Properties Comparison
Compound | Oral Bioavailability (%) | Half-life (hours) |
---|---|---|
Erythromycin | ~30 | 1.5 |
Clarithromycin | ~50 | 3-7 |
This compound | ~60 | 4-8 |
Structural Studies and Characterization
The characterization of this compound has been extensively studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These studies confirm the structural integrity and purity of synthesized compounds, which are critical for their application in drug development .
Case Study: Structural Analysis
In a detailed analysis using NMR spectroscopy, researchers identified specific chemical shifts associated with the oxime functionality in the compound. This information is vital for confirming successful synthesis and understanding the compound's reactivity in further chemical transformations .
作用机制
12-Deoxyerythromycin 9-Oxime exerts its effects by binding to the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis. This binding blocks the progression of nascent proteins through the exit tunnel of the ribosome, leading to the inhibition of bacterial growth. The compound is primarily bacteriostatic but can exhibit bactericidal activity at higher concentrations .
相似化合物的比较
Erythromycin A: The parent compound from which 12-Deoxyerythromycin 9-Oxime is derived.
Erythromycin B: Another derivative of erythromycin with similar antibacterial activity.
Clarithromycin: A methylated derivative of erythromycin with improved acid stability and bioavailability.
Azithromycin: A semisynthetic derivative with a broader spectrum of activity and improved pharmacokinetics .
Uniqueness: this compound is unique due to the presence of the oxime group at the 9th position, which imparts distinct chemical and biological properties. This modification enhances its stability and potentially alters its interaction with bacterial ribosomes, making it a valuable compound for research and development .
属性
CAS 编号 |
53274-43-4 |
---|---|
分子式 |
C37H68N2O12 |
分子量 |
732.953 |
IUPAC 名称 |
(3R,4S,5S,6R,7R,9R,11S,12R,13R,14R)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-10-hydroxyimino-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C37H68N2O12/c1-14-26-20(4)29(40)21(5)28(38-45)18(2)16-36(9,44)33(51-35-30(41)25(39(11)12)15-19(3)47-35)22(6)31(23(7)34(43)49-26)50-27-17-37(10,46-13)32(42)24(8)48-27/h18-27,29-33,35,40-42,44-45H,14-17H2,1-13H3/t18-,19?,20+,21+,22+,23-,24?,25?,26-,27?,29+,30?,31+,32?,33-,35?,36-,37?/m1/s1 |
InChI 键 |
QYBHRDHXPFVHKB-NXYLRWGZSA-N |
SMILES |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C |
同义词 |
Erythromycin B 9-oxime; Erythromycin B oxime |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。